molecular formula C26H23N5O4S B11281674 Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11281674
M. Wt: 501.6 g/mol
InChI Key: WDQAHSUYMLOHSU-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized quinazoline derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H23N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-oxo-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36)

InChI Key

WDQAHSUYMLOHSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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